Methyl 2-chloro-6-ethoxynicotinate
Overview
Description
Methyl 2-chloro-6-ethoxynicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound is characterized by its molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-ethoxynicotinate typically involves the esterification of 2-chloro-6-ethoxynicotinic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-ethoxynicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-6-ethoxynicotinic acid and methanol.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to facilitate the hydrolysis reaction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Nucleophilic substitution: Substituted nicotinates with various functional groups.
Hydrolysis: 2-chloro-6-ethoxynicotinic acid and methanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex nicotinic acid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-ethoxynicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Methyl 2-chloro-6-ethoxynicotinate can be compared with other nicotinic acid derivatives, such as:
Methyl nicotinate: Known for its vasodilatory effects and used in topical formulations.
Ethyl nicotinate: Similar to methyl nicotinate but with slightly different pharmacokinetic properties.
2-chloronicotinic acid: A precursor in the synthesis of various nicotinic acid derivatives.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-chloro-6-ethoxypyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-7-5-4-6(8(10)11-7)9(12)13-2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZVXJYAXMLBIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249511 | |
Record name | Methyl 2-chloro-6-ethoxy-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888740-55-4 | |
Record name | Methyl 2-chloro-6-ethoxy-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=888740-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-6-ethoxy-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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